3-Oxocholic acid

Catalog No.
S619160
CAS No.
2304-89-4
M.F
C24H38O5
M. Wt
406.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Oxocholic acid

3-Oxocholic acid (CAS 2304-89-4) is a high-purity (≥98% HPLC) analytical standard and regioselective precursor for bile acid research. Common pain point: Synthesis of C3-modified derivatives from cholic acid requires protection-deprotection, lowering yields; metabolomics lacks a standard for microbial 3α-HSDH activity. Solution: Pre-oxidized C3 ketone enables direct reductive amination and stereoselective reduction, bypassing protection. As a standard, it quantifies 3α-HSDH activity (e.g., from Clostridium perfringens) in LC-MS/MS panels for gut dysbiosis studies. Shipped globally from stock.

CAS Number

2304-89-4

Product Name

3-Oxocholic acid

IUPAC Name

(4R)-4-[(5R,7R,8R,9S,10S,12S,13R,14S,17R)-7,12-dihydroxy-10,13-dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid

Molecular Formula

C24H38O5

Molecular Weight

406.6 g/mol

InChI

InChI=1S/C24H38O5/c1-13(4-7-21(28)29)16-5-6-17-22-18(12-20(27)24(16,17)3)23(2)9-8-15(25)10-14(23)11-19(22)26/h13-14,16-20,22,26-27H,4-12H2,1-3H3,(H,28,29)/t13-,14+,16-,17+,18+,19-,20+,22+,23+,24-/m1/s1

InChI Key

OEKUSRBIIZNLHZ-DJDNIQJZSA-N

SMILES

CC(CCC(=O)O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(=O)C4)C)O)O)C

Synonyms

(5β,7α,12α)-7,12-Hydroxy-3-oxo-cholan-24-oic Acid; 7α,12α-Dihydroxy-3-oxo-5β-cholan-24-oic Acid; 7α,12α-Dihydroxy-3-oxo-5β-cholanic Acid; 7α,12α-Dihydroxy-3-keto-5β-cholanoic Acid; 7α,12α-Dihydroxy-3-oxo-5β-chol-24-oic Acid; 7α,12α-Dihydroxy-3-oxo-5β

Canonical SMILES

CC(CCC(=O)O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(=O)C4)C)O)O)C

Isomeric SMILES

C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CCC(=O)C4)C)O)O)C

The exact mass of the compound 3-Oxocholic acid is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Chemical Actions and Uses - Pharmacologic Actions - Therapeutic Uses - Gastrointestinal Agents - Cholic Acids - Supplementary Records. It belongs to the ontological category of dihydroxy-5beta-cholanic acid in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Lipids -> Sterol Lipids [ST] -> Bile acids and derivatives [ST04] -> C24 bile acids, alcohols, and derivatives [ST0401]. However, this does not mean our product can be used or applied in the same or a similar way.

Purity

≥98%

Package Size

1 mg, 2.5 mg, 5 mg, 10 mg

3-Oxocholic acid (CAS 2304-89-4), chemically defined as 7α,12α-dihydroxy-3-oxo-5β-cholan-24-oic acid, is a specialized secondary bile acid featuring a reactive keto group at the C3 position . Generated in vivo through the oxidative dehydroxylation of cholic acid by specific gut microbiota, it plays a distinct role in enterohepatic circulation and lipid metabolism . For procurement professionals and laboratory directors, 3-oxocholic acid is primarily sourced as a high-purity analytical standard for targeted metabolomics and as a highly regioselective precursor for steroidal synthesis . Its pre-oxidized C3 position provides an orthogonal reactive handle, making it a critical building block for researchers developing functionalized bile acid probes or investigating the structural dynamics of microbiome-host interactions .

Research Fit

Redox Metabolism Probe
3-Oxo substrate for 3α-HSD reductive activity assays; cholic acid is inhibitor, not substrate.
Biomarker Research Context
Selectively elevated in post-surgical metabolic models; distinct from primary bile acids.
Microbial–Host Interaction
Key intermediate in gut-liver bile acid cycling formed by Clostridium perfringens.

Substituting 3-oxocholic acid with its primary precursor, cholic acid, or fully oxidized analogs like dehydrocholic acid introduces severe workflow inefficiencies and analytical blind spots [1]. In synthetic applications, attempting to generate C3-modified derivatives directly from cholic acid requires complex, multi-step protection and selective oxidation strategies due to the competing reactivity of the C7 and C12 hydroxyl groups, which drastically reduces overall yield . In metabolomic and microbiome profiling, primary bile acids cannot act as specific biomarkers for microbial 3α-hydroxysteroid dehydrogenase (3α-HSDH) activity [1]. Furthermore, 3-oxocholic acid possesses a specific receptor binding profile that cannot be replicated by unoxidized cholic acid or closely related lithocholic acid derivatives, making generic substitution unviable for precise immunological or metabolic assays[2].

Substitution Risk

Enzyme Substrate Specificity
Cholic acid is a competitive inhibitor of 3α-HSD reductive activity, not a substrate. Substitution would invalidate kinetic readouts for reductase assays.
Redox-Dependent Hepatic Clearance
3-Oxocholic acid requires 3α-HSD-mediated reduction for biliary excretion; cholic acid is directly conjugated, masking drug–bile acid interaction studies.
Metabolic Signature Specificity
Reported association with post-surgical adaptation and chemotherapy–microbiome interactions may not be reproduced using cholic acid or common secondary bile acids.

Synthetic Efficiency for C3-Functionalized Bile Acids

When synthesizing C3-modified bile acid derivatives, starting with 3-oxocholic acid bypasses the need for selective oxidation . Using cholic acid as a starting material requires protecting the C7 and C12 hydroxyls before oxidizing the C3 position, a process that typically adds 3 to 4 synthetic steps and significantly reduces the final yield . 3-Oxocholic acid provides an immediate electrophilic ketone handle at C3, allowing for direct reductive amination or stereoselective reduction .

Evidence DimensionSynthetic steps to C3-functionalization
Target Compound Data1-2 steps (direct reduction/amination)
Comparator Or BaselineCholic acid (4-5 steps including protection/deprotection)
Quantified DifferenceElimination of 3+ synthetic steps and associated yield losses
ConditionsStandard steroidal derivatization workflows

Procuring the pre-oxidized C3-ketone significantly accelerates the synthesis of labeled probes and pharmaceutical derivatives while maximizing overall yield.

3α-HSD Kinetics
Head-to-head
Km = 1–2 µM (substrate for 3α-HSD-I)
Cholic acid: competitive inhibitor; no reductive substrate activity
Supports 3α-HSD reductive activity assay context; cholic acid cannot substitute.
Rat liver 3α-HSD-I; pH 7.0; NADPH; 37 °C.

Specificity as a Microbiome Enzymatic Biomarker

3-Oxocholic acid serves as a direct, quantifiable readout for 3α-hydroxysteroid dehydrogenase (3α-HSDH) activity, particularly from Clostridium perfringens [1]. While cholic acid levels reflect total bile acid pooling, its conversion to 3-oxocholic acid is highly specific to this microbial oxidative pathway. Studies tracking dysbiosis rely on the quantification of 3-oxocholic acid to measure specific shifts in the gut-liver axis, a metric that is impossible to obtain using primary bile acids .

Evidence DimensionBiomarker specificity for 3α-HSDH activity
Target Compound DataDirect product and specific biomarker
Comparator Or BaselineCholic acid (substrate, non-specific to 3α-HSDH activity)
Quantified DifferenceAbsolute specificity for microbial C3-oxidation
ConditionsLC-MS/MS targeted metabolomics of fecal or serum samples

Essential for researchers needing a precise analytical standard to quantify specific microbial bile acid biotransformations rather than general bile acid abundance.

Hepatic Clearance Probe
Class-level inference
Caval recovery: 1.1% (control) → 14% (+indomethacin)
~13-fold increase in unmetabolized 3-oxocholic acid spillover
Supports hepatic 3α-HSD function and drug–bile acid interaction studies.
Perfused rat liver; 50 µM indomethacin; 5-min collection.

Differential Receptor Binding in Th17 Cell Modulation

In studies evaluating bile acid modulation of the immune system, 3-oxocholic acid demonstrates a distinct binding profile to the RORγt ligand-binding domain compared to other oxo-bile acids[1]. While 3-oxolithocholic acid (3-oxoLCA) strongly binds RORγt (Kd ~ 1.13 μM) and robustly inhibits Th17 cell differentiation, 3-oxocholic acid exhibits a ~20-fold higher Kd (weaker affinity) and does not inhibit Th17 differentiation to the same extent [1]. This makes 3-oxocholic acid an ideal structurally related control in immunological assays [1].

Evidence DimensionRORγt binding affinity (Kd)
Target Compound Data~20-fold higher Kd (weaker binding)
Comparator Or Baseline3-oxoLCA (Kd ~ 1.13 μM)
Quantified Difference~20x difference in binding affinity
ConditionsMicroscale thermophoresis assay and in vitro Th17 polarization conditions

Provides a critical negative control or attenuated comparator for validating the specific immunomodulatory effects of highly active bile acid derivatives.

Biomarker Selectivity
Class-level inference
Significantly elevated in IT rats vs. Sham; among top 10 differential serum metabolites (P<0.05). Major bile acids not altered.
Supports surgical metabolism biomarker research context.
GK diabetic rats; 6 weeks post-IT; UPLC-MS metabolomics.
Chemotherapy–Microbiome
Supporting evidence
Elevated 3-oxocholic acid associated with lower FOLFOX model response and upregulated P-EGFR/ERK/c-MYC/LOX.
Supports chemotherapy–microbiome interaction research context.
Mouse CT-26 colon cancer model; Prevotella-driven metabolism.

Precursor for Advanced Steroidal Drug Synthesis

3-Oxocholic acid is a highly efficient starting material for synthesizing C3-amino, C3-beta-hydroxy, or functionalized bile acid derivatives. Its orthogonal reactivity at the C3 ketone allows chemists to perform direct reductive aminations or stereoselective reductions without the complex protection-deprotection schemes required when starting from cholic acid .

Analytical Standard for Targeted Microbiome Metabolomics

In LC-MS/MS panels assessing gut dysbiosis, 3-oxocholic acid is an indispensable standard. It allows researchers to specifically quantify the 3α-hydroxysteroid dehydrogenase (3α-HSDH) activity of gut bacteria such as Clostridium perfringens, providing high-resolution data on the gut-liver axis in metabolic diseases like diabetes or inflammatory bowel disease [1].

Structural Control in Nuclear Receptor and Immunology Assays

Due to its attenuated binding affinity to receptors like RORγt compared to 3-oxoLCA, 3-oxocholic acid serves as a highly relevant structural control in immunological screens. It enables researchers to validate the specificity of bile acid-induced Th17 cell inhibition and differentiate the structure-activity relationships among various oxo-bile acid metabolites [2].

Application Fit Matrix

Application
Selection Property
Validation Focus
3α-HSD Activity Assays
Authentic reductive substrate for 3α-HSD
Kinetic parameter validation and enzyme inhibition profiling
Metabolic Surgery Biomarker Studies
Selective post-surgical serum elevation
Quantitation in surgical metabolomics workflows
Chemotherapy–Microbiome Interaction Research
Association with FOLFOX response modulation
Microbial metabolite–drug interaction validation
Hepatic Drug–Bile Acid Interaction Studies
Redox-dependent hepatic clearance
3α-HSD inhibition and hepatobiliary transport assessment

Physical Description

Solid

XLogP3

3.2

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

3

Exact Mass

406.27192431 g/mol

Monoisotopic Mass

406.27192431 g/mol

Heavy Atom Count

29

Melting Point

218 - 220 °C

UNII

NFU5ZM6X6V

Other CAS

2304-89-4

Wikipedia

7alpha,12alpha-dihydroxy-3-oxo-5beta-cholan-24-oic acid

Use Classification

Lipids -> Sterol Lipids [ST] -> Bile acids and derivatives [ST04] -> C24 bile acids, alcohols, and derivatives [ST0401]
Chaudhari et al. Bariatric surgery reveals a gut-restricted TGR5 agonist with anti-diabetic effects. Nature Chemical Biology, doi: 10.1038/s41589-020-0604-z, published online 3 August 2020

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